![molecular formula C18H19ClN2O4 B328422 N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B328422.png)
N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[2-(4-methoxyphenyl)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, as well as an ethanediamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 4-methoxyphenethylamine.
Formation of Intermediate: The 5-chloro-2-methoxyaniline is reacted with an appropriate acylating agent, such as acetyl chloride, to form an intermediate.
Coupling Reaction: The intermediate is then coupled with 4-methoxyphenethylamine under suitable conditions, such as in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Final Product: The final product, N-(5-chloro-2-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide, is obtained after purification, typically by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Automated Processes: Implementing automated processes for mixing, heating, and purification to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide linkage can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or thiol derivatives.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the development of new materials or as a precursor in the manufacture of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-N’-[2-(4-hydroxyphenyl)ethyl]ethanediamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(5-chloro-2-methoxyphenyl)-N’-[2-(4-ethylphenyl)ethyl]ethanediamide: Similar structure but with an ethyl group instead of a methoxy group.
Uniqueness
Chemical Structure: The presence of both chloro and methoxy groups on the phenyl ring, along with the ethanediamide linkage, makes it unique.
Its unique structure may confer specific biological or chemical properties that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C18H19ClN2O4 |
|---|---|
Peso molecular |
362.8 g/mol |
Nombre IUPAC |
N//'-(5-chloro-2-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide |
InChI |
InChI=1S/C18H19ClN2O4/c1-24-14-6-3-12(4-7-14)9-10-20-17(22)18(23)21-15-11-13(19)5-8-16(15)25-2/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23) |
Clave InChI |
XGURFJIIYKDMNS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC |
SMILES canónico |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


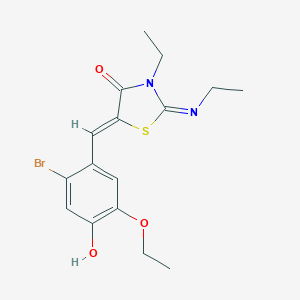
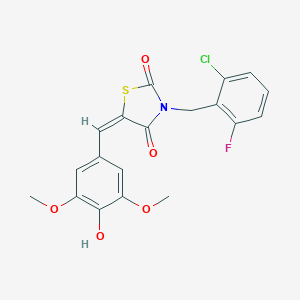
![4-{[3-(2-Chloro-6-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B328346.png)
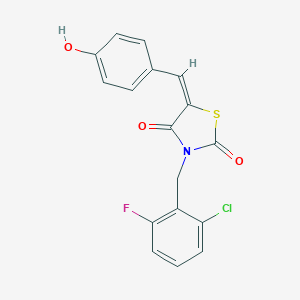
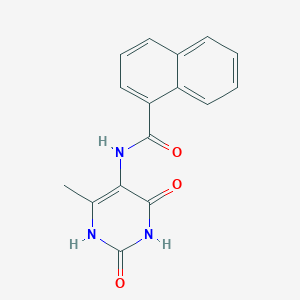
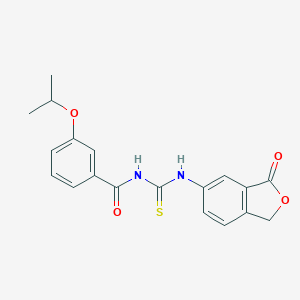
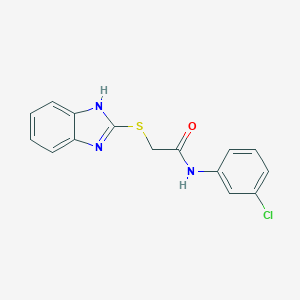
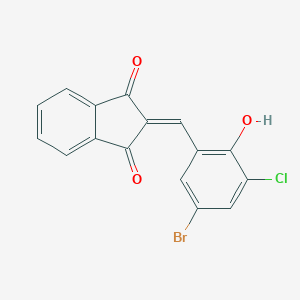
![2-[2-methyl-4-(morpholin-4-yl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B328355.png)
![N-(2,2-dimethylpropanoyl)-N'-[5-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-1-naphthyl]thiourea](/img/structure/B328357.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B328358.png)
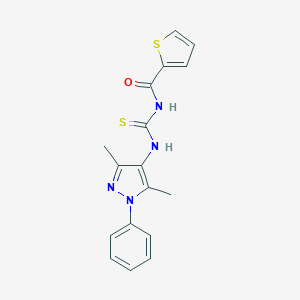
![4-[(5-bromo-2-butoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B328361.png)
![{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-ethoxyphenoxy}acetonitrile](/img/structure/B328362.png)
